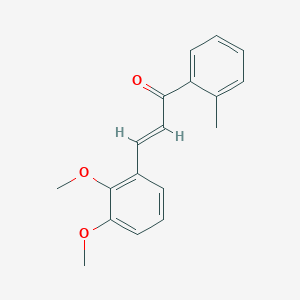

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-7-4-5-9-15(13)16(19)12-11-14-8-6-10-17(20-2)18(14)21-3/h4-12H,1-3H3/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMFWOXKRNXNCS-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, quinones, and other oxidized derivatives.

Reduction: Saturated ketones, alcohols, and alkanes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Chalcones are known for their broad range of biological activities. The compound (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been investigated for its potential therapeutic properties.

Antiviral and Antimicrobial Activities

Recent studies have highlighted the effectiveness of chalcones in combating viral infections. For instance, a study demonstrated that certain chalcone derivatives exhibited significant inhibitory effects against the SARS-CoV-2 main protease (Mpro), suggesting their potential as antiviral agents . The binding affinity of these compounds was comparable to established antiviral drugs, indicating their viability for further development.

Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory effects. Research indicates that they inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Material Science Applications

Chalcones also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and nonlinear optical materials.

Nonlinear Optical Properties

Studies have shown that chalcones possess favorable nonlinear optical properties due to their D-π-A (donor-π-acceptor) structure. This characteristic makes them suitable for applications in photonic devices . The crystal structure of certain chalcone derivatives has been characterized to understand their optical behavior better.

Agricultural Applications

In agriculture, chalcones are being explored for their potential as natural pesticides and growth regulators.

Pesticidal Activity

Research has indicated that some chalcone derivatives exhibit insecticidal properties against various pests. For example, studies have shown that these compounds can disrupt the growth and reproduction of agricultural pests, providing an environmentally friendly alternative to synthetic pesticides .

- SARS-CoV-2 Inhibition Study : A recent investigation utilized molecular docking simulations to assess the binding interactions between this compound and the SARS-CoV-2 Mpro. The study found a strong binding affinity, suggesting its potential as a lead compound for antiviral drug development .

- Nonlinear Optical Material Development : Researchers synthesized a series of chalcone derivatives, including this compound, and evaluated their nonlinear optical properties. The findings indicated promising applications in photonic devices due to their high second-order susceptibility .

Mecanismo De Acción

The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Chalcone Derivatives

Key Observations :

- The target compound’s dihedral angle (19.34°) between aromatic rings is comparable to other dimethoxy-substituted chalcones, suggesting similar planarity and packing efficiency .

Pharmacological Activity

Key Observations :

- The 4-aminophenyl substituent in related compounds enhances antimalarial activity by facilitating electrostatic interactions with target enzymes .

- Methoxy groups at positions 2,3 (as in the target compound) may offer moderate bioactivity compared to 3,4-dimethoxy analogs, which show stronger π-π interactions in crystallographic studies .

Physicochemical and Material Properties

Table 3: Nonlinear Optical (NLO) and Spectroscopic Properties

Key Observations :

- The target compound’s SHG efficiency (2.79× urea) outperforms halogenated analogs but is comparable to nitro-substituted derivatives, highlighting the role of electron-donating methoxy groups in NLO applications .

- UV-Vis absorption profiles correlate with conjugation length; methoxy groups red-shift absorption compared to non-substituted chalcones .

Actividad Biológica

Overview

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this specific chalcone derivative, highlighting relevant research findings, mechanisms of action, and potential applications.

- IUPAC Name : (E)-3-(2,3-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

- Molecular Formula : C18H18O4

- Molecular Weight : 298.34 g/mol

- CAS Number : 1354941-90-4

The biological activity of this compound is primarily mediated through several mechanisms:

- Cell Cycle Modulation : Studies indicate that chalcones can induce cell cycle arrest in various cancer cell lines. For instance, they may cause G2/M phase arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through mitochondrial dysfunction. This is characterized by changes in mitochondrial membrane potential, cytochrome c release, and activation of caspases .

- Antioxidant Activity : Chalcones exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .

Anticancer Properties

Research has demonstrated that this compound possesses potent anticancer activity. In vitro studies have shown its effectiveness against melanoma cells by inducing apoptosis and inhibiting cell proliferation . The compound's ability to modulate key proteins involved in cell cycle regulation and apoptosis highlights its potential as a therapeutic agent.

Antimicrobial Activity

Chalcones are also noted for their antimicrobial properties. Studies have indicated that this compound exhibits activity against various bacterial strains, suggesting its potential use in developing new antibiotics or adjunct therapies .

Case Studies and Experimental Data

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives.

-

Procedure : React 2-methylacetophenone with 2,3-dimethoxybenzaldehyde in ethanol under basic (NaOH/KOH) or acidic (thionyl chloride) conditions .

-

Optimization :

-

Solvent : Ethanol or methanol for solubility and reaction homogeneity.

-

Catalyst : Acidic conditions (e.g., thionyl chloride) improve yields for sterically hindered substrates .

-

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) resolves stereochemical purity .

- Key Data :

| Parameter | Typical Conditions |

|---|---|

| Reaction Temperature | 60–80°C (reflux) |

| Reaction Time | 4–12 hours |

| Yield Range | 60–85% (depending on purity) |

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

-

FT-IR : Confirm carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and aromatic C–H bending (700–900 cm⁻¹) .

-

NMR :

-

¹H NMR : Identify olefinic protons (δ 6.8–8.0 ppm, doublets, J = 15–16 Hz) to confirm E-stereochemistry .

-

¹³C NMR : Carbonyl carbon (δ 190–200 ppm) and methoxy groups (δ 55–60 ppm) .

-

XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles to validate stereochemistry .

- Example XRD Parameters (from analogous compounds):

| Parameter | Value (Å/°) |

|---|---|

| C=O Bond Length | 1.22–1.24 Å |

| Dihedral Angle (Ar–C=O) | 5–15° |

| Space Group | Monoclinic (P2₁/c) |

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity of this chalcone derivative?

- Methodological Answer :

- DFT Workflow :

Optimize geometry using B3LYP/6-311++G(d,p) basis set.

Calculate HOMO-LUMO energies to assess electrophilicity (e.g., ΔE < 4 eV indicates high reactivity) .

Derive global reactivity descriptors:

-

Chemical Hardness (η) : η = (I – A)/2, where I = ionization potential, A = electron affinity.

-

Electrophilicity Index (ω) : ω = μ²/2η, where μ = electronic chemical potential .

-

Validation : Compare computed UV-Vis λmax with experimental data (deviation < 10 nm acceptable) .

- Key DFT Parameters (from analogous compounds):

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.2 to -6.0 |

| LUMO Energy | -1.8 to -2.5 |

| ΔE (HOMO-LUMO) | 3.0–4.2 |

| Electrophilicity (ω) | 1.5–2.5 eV |

Q. What methodologies are suitable for evaluating antimicrobial activity, and how can bioactivity data inform structure-activity relationships (SAR)?

- Methodological Answer :

- Assay Design :

Microbial Strains : Test against S. aureus (Gram+), E. coli (Gram−), and C. albicans (fungal) .

Concentration Range : 25–200 µg/mL in DMSO; include positive controls (e.g., ciprofloxacin).

Metrics : Minimum inhibitory concentration (MIC) and zone of inhibition (ZOI).

-

SAR Insights :

-

Electron-Donating Groups (e.g., methoxy): Enhance activity against Gram+ bacteria due to improved membrane penetration .

-

Steric Effects : Bulky substituents (e.g., 2-methylphenyl) may reduce antifungal efficacy by hindering target binding .

- Example Bioactivity Data (from analogous chalcones):

| Strain | MIC (µg/mL) | ZOI (mm) |

|---|---|---|

| S. aureus | 50–100 | 12–18 |

| E. coli | >200 | 6–8 |

| C. albicans | 100–150 | 8–10 |

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between computational (DFT) and experimental spectroscopic data?

- Methodological Answer :

- Root Causes :

Solvent Effects : DFT calculations often assume gas-phase conditions; apply polarizable continuum models (PCM) for solution-phase comparisons .

Crystal Packing : XRD data may show bond distortion due to intermolecular forces absent in DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.